N-(1-benzylpiperidin-4-yl)-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide
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Overview
Description
“N-(1-benzylpiperidin-4-yl)-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide” is a synthetic organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-benzylpiperidin-4-yl)-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide” typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a variety of methods, including the reduction of pyridine or the cyclization of appropriate precursors.
Benzylation: The piperidine ring is then benzylated using benzyl chloride in the presence of a base such as sodium hydride.
Quinoline Derivative Formation: The quinoline moiety can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol and an oxidizing agent.
Coupling Reaction: The final step involves coupling the benzylpiperidine with the quinoline derivative using a suitable coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
“N-(1-benzylpiperidin-4-yl)-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide” can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl or piperidine moieties.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxides, while reduction could produce secondary amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study receptor-ligand interactions.
Medicine: Potential therapeutic applications in treating neurological disorders.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of “N-(1-benzylpiperidin-4-yl)-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide” would likely involve interaction with specific molecular targets such as receptors or enzymes. The piperidine and quinoline moieties are known to interact with various biological targets, potentially modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- N-(1-benzylpiperidin-4-yl)-2-[(2-hydroxyquinolin-7-yl)oxy]acetamide
- N-(1-benzylpiperidin-4-yl)-2-[(2-hydroxy-3,4-dihydroquinolin-6-yl)oxy]acetamide
Uniqueness
The unique combination of the piperidine and quinoline moieties in “N-(1-benzylpiperidin-4-yl)-2-[(2-hydroxy-3,4-dihydroquinolin-7-yl)oxy]acetamide” may confer distinct pharmacological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C23H27N3O3 |
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Molecular Weight |
393.5 g/mol |
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-2-[(2-oxo-3,4-dihydro-1H-quinolin-7-yl)oxy]acetamide |
InChI |
InChI=1S/C23H27N3O3/c27-22-9-7-18-6-8-20(14-21(18)25-22)29-16-23(28)24-19-10-12-26(13-11-19)15-17-4-2-1-3-5-17/h1-6,8,14,19H,7,9-13,15-16H2,(H,24,28)(H,25,27) |
InChI Key |
HTCZSKQDUHMAGX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1NC(=O)COC2=CC3=C(CCC(=O)N3)C=C2)CC4=CC=CC=C4 |
Origin of Product |
United States |
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